molecular formula C7H11N3O B14845057 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde

1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B14845057
M. Wt: 153.18 g/mol
InChI Key: ZYTVWWYTOFCOTL-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde can be synthesized through a multi-step process. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the use of an azide and an alkyne to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation or hydrolysis steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale CuAAC reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biological systems. The aldehyde group can react with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: A basic triazole compound without the isobutyl and aldehyde groups.

    1-Isobutyl-1H-1,2,3-triazole: Similar to the target compound but lacks the aldehyde group.

    1H-1,2,3-Triazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.

Uniqueness: 1-Isobutyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of both the isobutyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(2-methylpropyl)triazole-4-carbaldehyde

InChI

InChI=1S/C7H11N3O/c1-6(2)4-10-7(5-11)3-8-9-10/h3,5-6H,4H2,1-2H3

InChI Key

ZYTVWWYTOFCOTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CN=N1)C=O

Origin of Product

United States

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